molecular formula C9H6FNS B11784864 7-Fluoroquinoline-4(1H)-thione

7-Fluoroquinoline-4(1H)-thione

Cat. No.: B11784864
M. Wt: 179.22 g/mol
InChI Key: OUBYNEVMRSFREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoroquinoline-4(1H)-thione is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 7th position and a thione group at the 4th position makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-4(1H)-thione typically involves the introduction of a fluorine atom into the quinoline ring followed by the formation of the thione group. One common method includes the reaction of 7-fluoroquinoline with a sulfurizing agent under controlled conditions to yield the desired thione derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the thione group can lead to the formation of thiol derivatives.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoroquinoline-4(1H)-thione has garnered interest in several scientific research domains:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoroquinoline-4(1H)-thione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the thione group can form strong bonds with metal ions and other electrophilic species. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    7-Fluoroquinoline-4(1H)-one: Similar structure but with a keto group instead of a thione group.

    7-Fluoroquinoline-4-carboxylic acid: Contains a carboxylic acid group at the 4th position.

    7-Fluoroquinoline-4-ol: Features a hydroxyl group at the 4th position.

Uniqueness: 7-Fluoroquinoline-4(1H)-thione stands out due to the presence of the thione group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H6FNS

Molecular Weight

179.22 g/mol

IUPAC Name

7-fluoro-1H-quinoline-4-thione

InChI

InChI=1S/C9H6FNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)

InChI Key

OUBYNEVMRSFREB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=CC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.